molecular formula C15H18NO4- B14311190 4-[4-(Dimethylamino)phenyl]-3-(ethoxycarbonyl)but-3-enoate CAS No. 112362-86-4

4-[4-(Dimethylamino)phenyl]-3-(ethoxycarbonyl)but-3-enoate

Cat. No.: B14311190
CAS No.: 112362-86-4
M. Wt: 276.31 g/mol
InChI Key: OCBYWZOOUAOMTA-UHFFFAOYSA-M
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Description

4-[4-(Dimethylamino)phenyl]-3-(ethoxycarbonyl)but-3-enoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a but-3-enoate moiety with an ethoxycarbonyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Dimethylamino)phenyl]-3-(ethoxycarbonyl)but-3-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can facilitate the direct introduction of the ethoxycarbonyl group into the molecule, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Dimethylamino)phenyl]-3-(ethoxycarbonyl)but-3-enoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-[4-(Dimethylamino)phenyl]-3-(ethoxycarbonyl)but-3-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Dimethylamino)phenyl]-3-(ethoxycarbonyl)but-3-enoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biological processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    4-[4-(Dimethylamino)phenyl]-3-butenoate: Lacks the ethoxycarbonyl group.

    4-[4-(Dimethylamino)phenyl]-3-(methoxycarbonyl)but-3-enoate: Contains a methoxycarbonyl group instead of an ethoxycarbonyl group.

    4-[4-(Dimethylamino)phenyl]-3-(propoxycarbonyl)but-3-enoate: Contains a propoxycarbonyl group instead of an ethoxycarbonyl group.

Uniqueness

The presence of the ethoxycarbonyl group in 4-[4-(Dimethylamino)phenyl]-3-(ethoxycarbonyl)but-3-enoate imparts unique chemical properties, such as increased lipophilicity and altered reactivity, which can influence its behavior in chemical and biological systems .

Properties

CAS No.

112362-86-4

Molecular Formula

C15H18NO4-

Molecular Weight

276.31 g/mol

IUPAC Name

4-[4-(dimethylamino)phenyl]-3-ethoxycarbonylbut-3-enoate

InChI

InChI=1S/C15H19NO4/c1-4-20-15(19)12(10-14(17)18)9-11-5-7-13(8-6-11)16(2)3/h5-9H,4,10H2,1-3H3,(H,17,18)/p-1

InChI Key

OCBYWZOOUAOMTA-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)N(C)C)CC(=O)[O-]

Origin of Product

United States

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